Cas no 2228970-01-0 (2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol)

2-(Methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole moiety and an ethanolamine side chain. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of both triazole and pyridine rings enhances its ability to participate in hydrogen bonding and π-π interactions, which may improve binding affinity in target applications. The methylamino-ethanol moiety further contributes to solubility and pharmacokinetic properties. This compound is of interest for research in antifungal or antiviral agents, given the known activity of analogous triazole-containing derivatives. Its synthetic versatility allows for further functionalization, making it a valuable scaffold in drug discovery.
2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol structure
2228970-01-0 structure
Product name:2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol
CAS No:2228970-01-0
MF:C10H13N5O
MW:219.243120908737
CID:5835420
PubChem ID:165682183

2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol
    • 2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
    • EN300-1776656
    • 2228970-01-0
    • Inchi: 1S/C10H13N5O/c1-11-5-9(16)8-2-3-10(13-4-8)15-7-12-6-14-15/h2-4,6-7,9,11,16H,5H2,1H3
    • InChI Key: NTANHHOAQREWEE-UHFFFAOYSA-N
    • SMILES: OC(CNC)C1C=NC(=CC=1)N1C=NC=N1

Computed Properties

  • Exact Mass: 219.11201006g/mol
  • Monoisotopic Mass: 219.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.9Ų

2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1776656-0.1g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
0.1g
$1207.0 2023-09-20
Enamine
EN300-1776656-1.0g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
1g
$1371.0 2023-06-03
Enamine
EN300-1776656-0.25g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
0.25g
$1262.0 2023-09-20
Enamine
EN300-1776656-10g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
10g
$5897.0 2023-09-20
Enamine
EN300-1776656-1g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
1g
$1371.0 2023-09-20
Enamine
EN300-1776656-10.0g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
10g
$5897.0 2023-06-03
Enamine
EN300-1776656-0.05g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
0.05g
$1152.0 2023-09-20
Enamine
EN300-1776656-5.0g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
5g
$3977.0 2023-06-03
Enamine
EN300-1776656-5g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
5g
$3977.0 2023-09-20
Enamine
EN300-1776656-0.5g
2-(methylamino)-1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]ethan-1-ol
2228970-01-0
0.5g
$1316.0 2023-09-20

Additional information on 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol

Professional Introduction to Compound with CAS No. 2228970-01-0 and Product Name: 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol

2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol (CAS No. 2228970-01-0) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure, featuring a pyridine core conjugated with a triazole ring and an ethanolamine side chain, positions it as a versatile scaffold for the development of novel bioactive molecules. This introduction delves into the compound's chemical properties, potential applications, and its relevance to contemporary research advancements.

The molecular architecture of 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol is characterized by its intricate interplay of functional groups. The pyridine ring, a common pharmacophore in drug discovery, provides a stable aromatic system that can interact with biological targets through hydrogen bonding and π-stacking interactions. The presence of the triazole moiety further enhances its binding potential by introducing another site for hydrogen bonding and electronic modulation. The ethanolamine side chain adds a polar hydroxyl group and an amine functionality, which can engage in multiple interactions with biological receptors.

Recent studies have highlighted the importance of heterocyclic compounds in drug design due to their ability to modulate biological pathways effectively. The triazole ring, in particular, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. In the context of 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol, the triazole moiety may contribute to its bioactivity by forming stable complexes with target proteins or enzymes. This has prompted researchers to explore its potential as a lead compound for further derivatization and optimization.

The methylamino group in the compound's name is another critical feature that influences its pharmacological profile. Methylamine derivatives are known for their role in modulating neurotransmitter systems and have been investigated for their potential in treating neurological disorders. The combination of the methylamino group with the pyridine-triazole framework suggests that this compound may exhibit dual functionality, targeting multiple biological pathways simultaneously. Such multifaceted activity is highly desirable in drug development as it can lead to more effective therapeutic agents with reduced side effects.

In terms of synthetic chemistry, 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol presents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including condensation reactions between pyridine derivatives and triazole precursors, followed by functionalization with ethanolamine derivatives. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for structural modifications to enhance its bioactivity.

The compound's relevance to current research trends is underscored by its potential applications in several therapeutic areas. For instance, studies have shown that pyridine-triazole hybrids exhibit promising antimicrobial properties against resistant strains of bacteria. The ethanolamine side chain may contribute to this activity by disrupting bacterial cell membranes or interfering with essential metabolic pathways. Additionally, the compound's structural features make it a candidate for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

Another area where 2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yloxy)pyridin] shows promise is in central nervous system (CNS) disorders. The methylamino group's ability to interact with neurotransmitter receptors suggests that it could modulate pathways involved in mood regulation and cognitive function. This has led to investigations into its potential as an antidepressant or anxiolytic agent. Furthermore, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for CNS drug development.

The synthesis and characterization of 2-(methylamino)-6-(triazol-lH-l-yloxy)-l-pyridinylpropan-l-alcohol have been optimized to ensure high-quality material for preclinical studies. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to confirm the compound's structure and purity. These studies provide valuable insights into its molecular properties and help guide further structural modifications.

In conclusion,CAS No 2228970 01 0 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a pyridine core,triazole ring,and ethanolamine side chain positions it as a versatile scaffold for drug discovery. Ongoing research continues to explore its bioactivity across various therapeutic areas,including antimicrobial,kinase inhibition,and CNS disorders.* As our understanding of molecular interactions grows,* so too does our ability*to harness compounds like this*for improving human health.*

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.